molecular formula C19H16ClN3OS B2641779 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 851132-75-7

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B2641779
CAS No.: 851132-75-7
M. Wt: 369.87
InChI Key: NHTMJEBCCYHFJL-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 3-chlorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Indole ring synthesis: The final step involves the formation of the indole ring through a Fischer indole synthesis, where phenylhydrazine is reacted with a ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

    Material Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole and indole rings suggests potential interactions with biological macromolecules, influencing pathways involved in cellular signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one can be compared with other compounds containing imidazole or indole rings, such as:
    • This compound
    • 2,3-dihydro-1H-indole derivatives
    • Imidazole derivatives

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both imidazole and indole rings, along with the sulfanyl and ethanone moieties, provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-15-5-3-6-16(12-15)22-11-9-21-19(22)25-13-18(24)23-10-8-14-4-1-2-7-17(14)23/h1-7,9,11-12H,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTMJEBCCYHFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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